molecular formula C10H7BrF3N3O2 B8169833 Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B8169833
M. Wt: 338.08 g/mol
InChI Key: GVWFGGONZIKOEC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrazolo[3,4-b]pyridine core This compound is of interest due to its unique structural features, which include a bromine atom, a trifluoroethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a brominated pyridine derivative, the introduction of the trifluoroethyl group can be achieved through nucleophilic substitution reactions. The final esterification step involves the reaction of the carboxylic acid intermediate with methanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. Large-scale production would require efficient and cost-effective methods, such as continuous flow synthesis or the use of high-throughput reactors. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Hydrolysis: Conversion to the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with biomolecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Methyl 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Methyl 5-bromo-1-(2,2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the combination of a bromine atom and a trifluoroethyl group. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions.

Properties

IUPAC Name

methyl 5-bromo-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3O2/c1-19-9(18)7-6-2-5(11)3-15-8(6)17(16-7)4-10(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWFGGONZIKOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=N2)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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